molecular formula C12H13F3N2O3 B1402983 Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate CAS No. 1391738-67-2

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate

Cat. No.: B1402983
CAS No.: 1391738-67-2
M. Wt: 290.24 g/mol
InChI Key: QLDVWDOCNPIXPQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate is a chemical compound with the molecular formula C12H13F3N2O3 and a molecular weight of 290.24 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group and a pyridinylcarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(2,2,2-trifluoroacetyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

Molecular Formula : C12_{12}H13_{13}F3_{3}N2_{2}O3_{3}
Molar Mass : 290.24 g/mol
CAS Number : 1391738-67-2

The compound is characterized by a pyridine ring substituted with a trifluoroacetyl group and a tert-butyl carbamate moiety. This structural arrangement may enhance its lipophilicity and biological activity compared to simpler carbamate structures.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(2,2,2-trifluoroacetyl)pyridine under mild conditions. The reaction can be summarized as follows:

  • Reactants : Tert-butyl carbamate + 3-(2,2,2-trifluoroacetyl)pyridine
  • Conditions : Mild heating or room temperature
  • Products : this compound

This method allows for efficient production with good yields.

Research indicates that compounds with similar structural features may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's mechanism of action in biological systems.

Potential Therapeutic Applications

  • Medicinal Chemistry : The unique structure of this compound positions it as a potential lead compound for drug development targeting various diseases.
    • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with critical cellular pathways.
    • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative conditions by inhibiting amyloidogenesis and reducing oxidative stress.

Comparative Biological Activity

A comparative analysis of similar compounds reveals the following:

Compound NameBiological ActivityUnique Features
Tert-butyl carbamateLow activitySimpler structure without trifluoroacetyl group
Tert-butyl (3-acetylpyridin-4-yl)carbamateModerate activityContains an acetyl group instead of trifluoroacetyl
Tert-butyl {2-[(trifluoroacetyl)(ethyl)amino]ethyl}carbamateVariable activityDifferent substitution pattern on nitrogen

The presence of the trifluoroacetyl group in this compound enhances its biological activity and lipophilicity compared to these other compounds.

Case Studies

  • In Vitro Studies : A study demonstrated that similar compounds could inhibit amyloid beta peptide aggregation in astrocytes, suggesting potential applications in Alzheimer's disease treatment.
    • Findings : Compounds showed a reduction in TNF-α levels and free radicals in cell cultures.
  • In Vivo Models : Research involving animal models indicated that certain derivatives could reduce cognitive decline associated with neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-8-4-5-16-6-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVWDOCNPIXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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